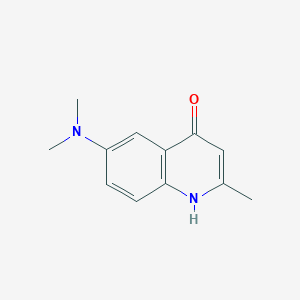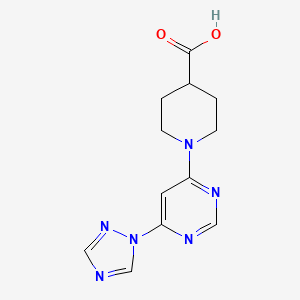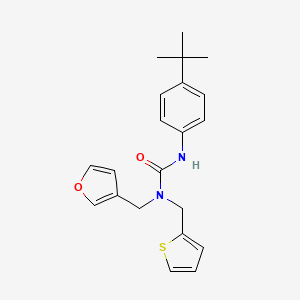
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, also known as TAK-659, is a small-molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Cyclodextrin Complexation and Molecular Devices
The complexation with cyclodextrins, specifically in the context of photoisomerization and the formation of binary complexes, illustrates the compound's potential in the development of molecular devices. Studies by Lock et al. (2004) on similar stilbene derivatives highlight the dynamic behavior of these compounds in cyclodextrin complexes, indicating their utility in molecular switching and device assembly Lock, May, Clements, Lincoln, & Easton, 2004.
Controlled Lithiation and Substitution Reactions
Research on derivatives of urea compounds, such as N-(pyridin-3-ylmethyl)pivalamide, has shown that controlled lithiation and substitution reactions are critical for synthesizing substituted derivatives. Smith, El‐Hiti, Alshammari, & Fekri (2013) demonstrated how lithiation occurs on nitrogen and the ring, providing a pathway to obtain high yields of substituted derivatives, underscoring the importance of these reactions in synthetic organic chemistry Smith, El‐Hiti, Alshammari, & Fekri, 2013.
Green Chemistry Approaches in Urea Synthesis
Bigi, Maggi, & Sartori (2000) explored safer and environmentally friendly methodologies for synthesizing ureas, moving away from hazardous reagents like phosgene. Their work contributes to the broader application of urea derivatives in green chemistry, emphasizing the development of sustainable and safer synthetic routes Bigi, Maggi, & Sartori, 2000.
Novel Pyridine and Naphthyridine Derivatives Synthesis
Abdelrazek et al. (2010) focused on the synthesis of novel pyridine and naphthyridine derivatives through reactions involving furan and thiophene compounds. Their research illustrates the versatility of urea derivatives in synthesizing complex heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications Abdelrazek, Kassab, Metwally, & Sobhy, 2010.
Anion Binding and Complexation
Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia (2014) investigated the anion binding properties of urea derivatives, finding that their binding ability towards anions was significantly influenced by the nature of substituents. This research suggests applications in the design of new anion receptors and sensors, enhancing our understanding of molecular recognition and complexation processes Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia, 2014.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-21(2,3)17-6-8-18(9-7-17)22-20(24)23(13-16-10-11-25-15-16)14-19-5-4-12-26-19/h4-12,15H,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGJCMSUHGMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)
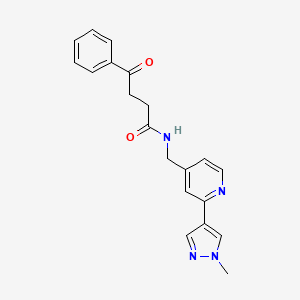
![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)
![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)

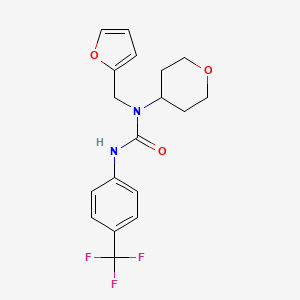
![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)
![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)
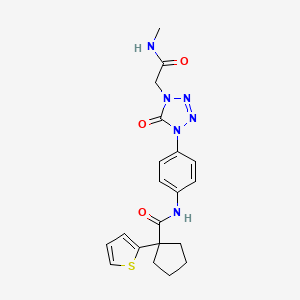
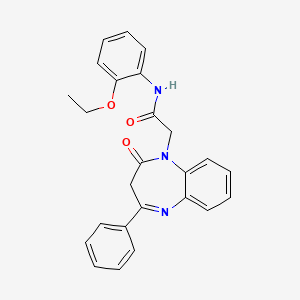
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
